5-(Tetradecanoylamino)fluorescein, for fluorescence*

Description

5-(Tetradecanoylamino)fluorescein (CAS 75796-37-1) is a fluorescein derivative modified with a 14-carbon acyl chain (tetradecanoyl) at the 5-amino position. Its molecular formula is C₃₄H₃₉NO₆, with a molecular weight of 557.68 and a melting point of 185–190°C (decomposition) . It is primarily used as a fluorescent probe and enhancer in chemiluminescent assays for serum alkaline phosphatase due to its structural compatibility with hydrophobic environments . This article compares its properties with other fluorescein-based compounds, focusing on fluorescence characteristics and applications.

Properties

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)tetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(38)35-23-14-17-27-26(20-23)33(39)41-34(27)28-18-15-24(36)21-30(28)40-31-22-25(37)16-19-29(31)34/h14-22,36-37H,2-13H2,1H3,(H,35,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNABCGLXCZJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tetradecanoylamino)fluorescein typically involves the acylation of fluorescein with tetradecanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include anhydrous solvents and a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of 5-(Tetradecanoylamino)fluorescein follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired product quality. The compound is then subjected to quality control tests to ensure it meets the required specifications for fluorescence assays .

Chemical Reactions Analysis

Types of Reactions: 5-(Tetradecanoylamino)fluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.

Substitution: The tetradecanoyl group can be substituted with other acyl groups to alter the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various acylated fluorescein derivatives .

Scientific Research Applications

5-(Tetradecanoylamino)fluorescein has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.

Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

Medicine: Utilized in diagnostic assays to detect biomarkers and monitor disease progression.

Industry: Applied in quality control processes to ensure the purity and consistency of products.

Mechanism of Action

The mechanism of action of 5-(Tetradecanoylamino)fluorescein involves its ability to absorb light at a specific wavelength and emit fluorescence. The tetradecanoyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and other hydrophobic environments. This interaction increases the compound’s fluorescence intensity, making it a valuable tool in various assays .

Comparison with Similar Compounds

Parent Fluorescein and Sodium Salt

- Fluorescein (MW 332.31) exhibits pH-dependent fluorescence, emitting bright green light (λₑₓ 465–490 nm, λₑₘ 494 nm) in alkaline conditions (pH > 6). Its neutral forms (pH < 6) show reduced fluorescence .

- Fluorescein sodium salt (MW 376.27) is water-soluble and commonly used in medical diagnostics (e.g., retinal imaging) .

- Key Differences: 5-(Tetradecanoylamino)fluorescein has lower solubility due to its hydrophobic acyl chain, making it suitable for lipid-rich environments.

5-Aminofluorescein

- 5-Aminofluorescein (MW 347.32) retains water solubility and broad excitation/emission ranges (λₑₓ 450–490 nm, λₑₘ 500–550 nm) .

- Key Differences: The tetradecanoyl group in 5-(Tetradecanoylamino)fluorescein reduces aqueous solubility but enhances compatibility with hydrophobic matrices, such as membrane-bound enzymes .

FITC and Derivatives

- Fluorescein isothiocyanate (FITC) (MW 389.38) reacts with amines for labeling proteins and nucleic acids (λₑₓ ~494 nm, λₑₘ ~512 nm) .

- 5(6)-FITC isomers (CAS 27072-45-3) are mixtures used for flexible conjugation .

- Key Differences: 5-(Tetradecanoylamino)fluorescein lacks reactive groups (e.g., isothiocyanate), limiting covalent labeling applications. Instead, it serves as a passive enhancer in chemiluminescence .

Halogenated Fluoresceins

- 5(6)-Carboxy-2',7'-dichlorofluorescein exhibits red-shifted wavelengths (λₑₓ/λₑₘ ~10 nm longer than FITC) due to chlorine atoms, improving signal-to-noise ratios .

- Key Differences: Halogenation modifies spectral properties, whereas the tetradecanoyl group primarily alters physical interactions (e.g., membrane permeability) .

Acylated Derivatives: Octadecanoylamino vs. Tetradecanoylamino

- 5-(Octadecanoylamino)fluorescein (18-carbon acyl chain) is more hydrophobic than the tetradecanoyl variant, favoring applications in lipid bilayer studies .

- Key Differences: The longer acyl chain in the octadecanoyl derivative may enhance membrane anchoring but reduce solubility in aqueous buffers compared to the 14-carbon variant .

Reactive Derivatives

- 5-(Bromomethyl)fluorescein (CAS 148942-72-7) labels carboxylic acids and nucleotides via thiol reactivity .

- 5-(Iodoacetamido)fluorescein (CAS 63368-54-7) targets cysteine residues for protein dynamics studies .

- Key Differences: These reactive probes enable covalent tagging, unlike 5-(Tetradecanoylamino)fluorescein, which relies on non-covalent interactions .

Key Findings

- Structural Impact: The tetradecanoyl group in 5-(Tetradecanoylamino)fluorescein enhances hydrophobicity, favoring applications in hydrophobic assay environments (e.g., enzyme enhancer in chemiluminescence) .

- Comparative Gaps : Spectral data (λₑₓ/λₑₘ) for acylated fluoresceins are undocumented in the provided evidence, necessitating further experimental characterization.

Biological Activity

5-(Tetradecanoylamino)fluorescein is a derivative of fluorescein that has gained attention for its potential applications in biological research and medical diagnostics. This compound is characterized by its unique structure, which includes a tetradecanoyl group, enhancing its biological activity and fluorescence properties. This article delves into the biological activity of 5-(Tetradecanoylamino)fluorescein, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Name : 5-(Tetradecanoylamino)fluorescein

- Molecular Formula : C34H39NO6

- Molecular Weight : 557.68 g/mol

- CAS Number : 75796-37-1

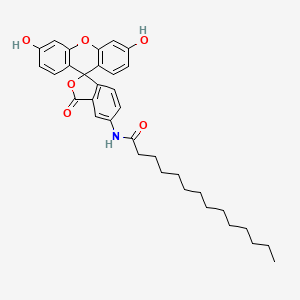

Structure

The structure of 5-(Tetradecanoylamino)fluorescein can be represented as follows:

This structure contributes to its amphiphilic nature, which is crucial for its interaction with biological membranes and cellular components.

5-(Tetradecanoylamino)fluorescein exhibits several biological activities primarily due to its ability to intercalate into lipid membranes and interact with cellular components. Its fluorescence properties make it an excellent candidate for various imaging applications, particularly in fluorescence-guided surgery (FGS) and cellular imaging.

Applications in Research

- Fluorescence-Guided Surgery : The compound has been explored as a fluorescent marker in surgical procedures, particularly for tumor visualization. Studies have shown that fluorescein derivatives can enhance the visualization of malignant tissues during surgery, thereby improving surgical outcomes and reducing the risk of residual tumor .

- Cellular Imaging : 5-(Tetradecanoylamino)fluorescein is used in cellular assays to study membrane dynamics and cellular uptake mechanisms. Its ability to fluoresce under specific wavelengths allows researchers to track the compound within live cells.

Comparative Studies

Recent studies comparing various fluorescein derivatives have highlighted the efficacy of 5-(Tetradecanoylamino)fluorescein in different biological contexts:

Case Study 1: Neurosurgery

In a retrospective cohort study involving patients with high-grade gliomas, fluorescein was utilized to assess tumor margins during resection. The results indicated that the use of fluorescein led to a statistically significant increase in gross total resection rates compared to conventional techniques.

Case Study 2: Antibacterial Activity

Research into the antibacterial properties of fluorescein derivatives revealed that certain compounds, including those related to 5-(Tetradecanoylamino)fluorescein, exhibited potent antibacterial effects by depolarizing bacterial membranes. This mechanism was shown to disrupt bacterial viability effectively .

Q & A

Q. What are the optimal excitation/emission parameters for 5-(Tetradecanoylamino)fluorescein in aqueous solutions, and how do they compare to other fluorescein derivatives?

- Methodological Answer : To determine excitation/emission maxima, prepare a 10 µM solution in a pH 7.0 buffer (e.g., PBS). Use a fluorescence spectrometer to scan from 450–600 nm with a 490 nm excitation wavelength. Compare results to structurally similar dyes like 5-Carboxyfluorescein (ex/em: 492/518 nm) or dichlorofluorescein (ex/em: ~504/529 nm) . Differences arise from the tetradecanoylamino group, which may redshift emission due to increased hydrophobicity. Validate using reference tables for fluorescein derivatives .

Q. How can researchers synthesize and characterize 5-(Tetradecanoylamino)fluorescein?

- Methodological Answer : Synthesize via acylation of 5-aminofluorescein with tetradecanoyl chloride in anhydrous DMF under nitrogen. Purify via column chromatography (silica gel, chloroform/methanol gradient). Characterize using:

Q. What protocols are recommended for conjugating 5-(Tetradecanoylamino)fluorescein to lipid bilayers or proteins?

- Methodological Answer : For lipid bilayer labeling, dissolve the compound in ethanol (1 mM) and incorporate into liposomes via thin-film hydration. For protein labeling, use carbodiimide crosslinkers (e.g., EDC/NHS) to conjugate the carboxyl group to primary amines. Optimize molar ratios (dye:protein = 1:5–1:20) to avoid overlabeling. Validate conjugation efficiency via SDS-PAGE with fluorescence imaging .

Advanced Research Questions

Q. How can researchers address discrepancies in fluorescence intensity when using 5-(Tetradecanoylamino)fluorescein under varying pH or ionic strength?

- Methodological Answer : Conduct Stern-Volmer analysis to assess quenching effects. Prepare solutions at pH 4–9 and measure fluorescence intensity. If intensity drops at acidic pH (e.g., pKa ~6.4 for fluorescein derivatives), use buffers with glycerol to reduce diffusion-limited quenching . For ionic strength effects, compare fluorescence in NaCl gradients (0–500 mM). Normalize data using internal standards (e.g., rhodamine B) .

Q. What experimental designs are optimal for tracking cell membrane dynamics using 5-(Tetradecanoylamino)fluorescein in live-cell imaging?

- Methodological Answer : Use pulse-chase labeling: Incubate cells with 1–5 µM dye for 15 min, wash, and image using TIRF microscopy to exclude cytoplasmic background. For long-term tracking, ensure photostability by limiting laser exposure (≤5% power) and using oxygen scavengers (e.g., glucose oxidase/catalase). Compare diffusion coefficients via FRAP or single-particle tracking .

Q. How can researchers distinguish 5-(Tetradecanoylamino)fluorescein fluorescence from cellular autofluorescence in tissue samples?

- Methodological Answer : Acquire 3D excitation-emission matrices (EEMs) to identify the compound’s unique spectral signature. Use linear unmixing algorithms (e.g., PARAFAC) to separate signals. Validate with control samples (unstained tissue) and reference libraries for common autofluorescent molecules (e.g., flavins, lipofuscin) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in quantum yield measurements for 5-(Tetradecanoylamino)fluorescein across studies?

- Methodological Answer : Cross-validate using absolute quantum yield methods (e.g., integrating sphere vs. relative actinometry). Check for solvent effects: Hydrophobic environments (e.g., DMSO) may enhance quantum yield vs. aqueous buffers. Report solvent, pH, and instrument parameters (e.g., slit widths, detector sensitivity) to enable direct comparisons .

Q. What strategies mitigate photobleaching artifacts in time-lapse experiments with 5-(Tetradecanoylamino)fluorescein?

- Methodological Answer : Pre-treat samples with 1–5 mM Trolox (antioxidant) in imaging buffer. Use low-illumination modes (e.g., EMCCD in photon-counting mode) and acquire images at 30–60 s intervals. Apply post-processing algorithms (e.g., rolling-ball background subtraction) to correct for signal decay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.